molecular formula C14H10BrN3O3 B11481987 N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11481987
M. Wt: 348.15 g/mol
InChI Key: HZGSSSSMFDXQLE-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

  • N-[(5-bromofuran-2-yl)methyl]: : This part of the molecule contains a furan ring (a five-membered heterocycle) with a bromine substituent attached to the 5-position. The “methyl” group is connected to the furan ring.

  • 3-phenyl-1,2,4-oxadiazole-5-carboxamide: : Here, we have an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a phenyl group attached at the 3-position. The carboxamide group (CONH₂) is also present.

Preparation Methods

The synthetic routes for this compound involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling , which joins aryl or heteroaryl boronates with aryl or heteroaryl halides. In this case, the bromofuran and phenyl components are coupled. Boron reagents play a crucial role in this process .

Chemical Reactions Analysis

N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include palladium catalysts, bases, and halogens. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigations focus on its potential as a drug candidate.

    Industry: Its unique structure may have applications in materials science or organic electronics.

Mechanism of Action

The exact mechanism by which N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10BrN3O3

Molecular Weight

348.15 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H10BrN3O3/c15-11-7-6-10(20-11)8-16-13(19)14-17-12(18-21-14)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)

InChI Key

HZGSSSSMFDXQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(O3)Br

Origin of Product

United States

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